1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea
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Overview
Description
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a naphthyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea typically involves the reaction of 2-methoxyaniline with naphthyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-methoxyaniline and naphthyl isocyanate.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxyphenyl)-3-naphthalen-1-ylurea.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and naphthyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-ylurea: This compound has a methoxy group at the 3-position instead of the 2-position, which can affect its chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-naphthalen-1-ylpropenone: This compound has a propenone group instead of a urea group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-12-5-4-10-16(17)20-18(21)19-15-11-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEMUPBSFQCOSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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